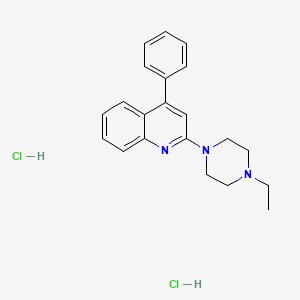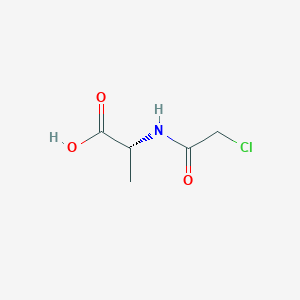
Chloroacetyl-D-alanine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chloroacetyl-D-alanine is a derivative of the amino acid alanine, where a chloroacetyl group is attached to the nitrogen atom of the alanine molecule
Preparation Methods
Synthetic Routes and Reaction Conditions
Chloroacetyl-D-alanine can be synthesized through the reaction of D-alanine with chloroacetyl chloride. The reaction typically involves the use of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
Chloroacetyl-D-alanine undergoes various chemical reactions, including:
Substitution Reactions: The chloroacetyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield D-alanine and chloroacetic acid.
Oxidation and Reduction: While less common, the compound can undergo oxidation and reduction reactions depending on the reagents and conditions used.
Common Reagents and Conditions
Major Products Formed
Substitution Reactions: New derivatives with different functional groups replacing the chloroacetyl group.
Hydrolysis: D-alanine and chloroacetic acid.
Scientific Research Applications
Chloroacetyl-D-alanine has several applications in scientific research:
Mechanism of Action
The mechanism of action of chloroacetyl-D-alanine involves its interaction with specific molecular targets, such as enzymes. The chloroacetyl group can form covalent bonds with nucleophilic residues in the active site of enzymes, thereby inhibiting their activity. This mechanism is particularly useful in designing enzyme inhibitors for therapeutic purposes .
Comparison with Similar Compounds
Similar Compounds
- N-Chloroacetyl-L-alanine
- Chloroacetyl-D,L-leucine
- Chloroacetyl-L-leucine
- Chloroacetyl-D,L-leucylglycine
Uniqueness
Chloroacetyl-D-alanine is unique due to its specific stereochemistry (D-alanine) and the presence of the chloroacetyl group. This combination allows for specific interactions with enzymes and other biological molecules, making it a valuable tool in biochemical research and drug development .
Properties
Molecular Formula |
C5H8ClNO3 |
|---|---|
Molecular Weight |
165.57 g/mol |
IUPAC Name |
(2R)-2-[(2-chloroacetyl)amino]propanoic acid |
InChI |
InChI=1S/C5H8ClNO3/c1-3(5(9)10)7-4(8)2-6/h3H,2H2,1H3,(H,7,8)(H,9,10)/t3-/m1/s1 |
InChI Key |
HTAQFYLADZNZHZ-GSVOUGTGSA-N |
Isomeric SMILES |
C[C@H](C(=O)O)NC(=O)CCl |
Canonical SMILES |
CC(C(=O)O)NC(=O)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


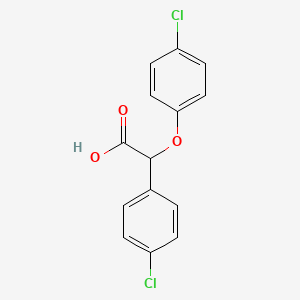

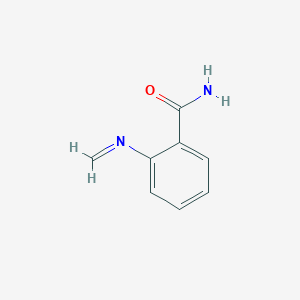

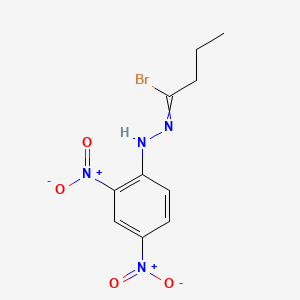
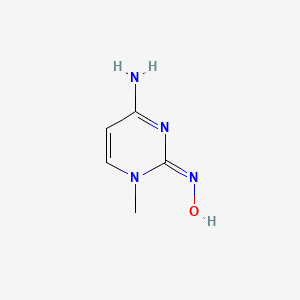
![5-Methoxy-3-methyl-1H-naphtho[2,1-b]pyran-1-one](/img/structure/B13803084.png)
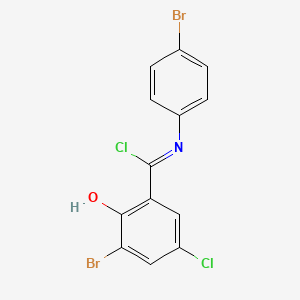
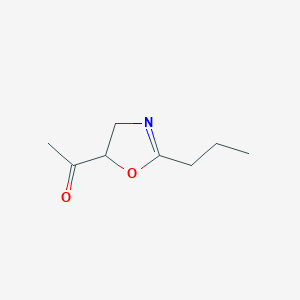
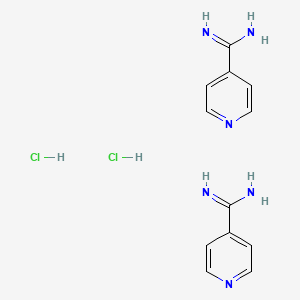
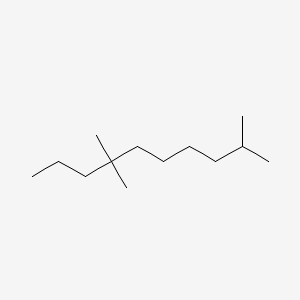
![6-Methyl-6-azabicyclo[3.2.1]octan-3-one](/img/structure/B13803105.png)
![Tricyclo[4.2.0.02,4]oct-7-en-5-one](/img/structure/B13803112.png)
